Cas no 1637-70-3 (Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI))

Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) Chemical and Physical Properties
Names and Identifiers
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- Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI)
- 2-amino-5-[(2-amino-3-sulfosulfanylpropanoyl)-(carboxymethyl)amino]-5-oxopentanoic acid
- glutathione sulfonate
- Glycine, N-(N-L-gamma-glutamyl-S-sulfo-L-cysteinyl)-
- L-gamma-glutamyl-N-[3-(sulfosulfanyl)-L-alanyl]glycine
- gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine
- (2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
- 1637-70-3
- DTXSID30936863
- CHEBI:147425
-
- Inchi: InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13(3-8(15)16)9(17)6(12)4-23-24(20,21)22/h5-6H,1-4,11-12H2,(H,15,16)(H,18,19)(H,20,21,22)
- InChI Key: HBEFTXHFDQJRJD-UHFFFAOYSA-N
- SMILES: OC(C(CCC(N(C(C(CSS(=O)(O)=O)N)=O)CC(=O)O)=O)N)=O
Computed Properties
- Exact Mass: 387.04071
- Monoisotopic Mass: 387.04062148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 601
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -8
- Topological Polar Surface Area: 252Ų
Experimental Properties
- PSA: 218.39
Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37354165-0.05g |
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-(sulfosulfanyl)ethyl]carbamoyl}butanoic acid |
1637-70-3 | 95% | 0.05g |
$1638.0 | 2023-07-06 | |
Enamine | EN300-37354165-0.5g |
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-(sulfosulfanyl)ethyl]carbamoyl}butanoic acid |
1637-70-3 | 95% | 0.5g |
$5482.0 | 2023-07-06 | |
Enamine | EN300-37354165-1.0g |
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-(sulfosulfanyl)ethyl]carbamoyl}butanoic acid |
1637-70-3 | 95% | 1.0g |
$7029.0 | 2023-07-06 | |
Enamine | EN300-37354165-0.25g |
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-(sulfosulfanyl)ethyl]carbamoyl}butanoic acid |
1637-70-3 | 95% | 0.25g |
$3480.0 | 2023-07-06 | |
1PlusChem | 1P00B1D5-100mg |
glutathione sulfonate |
1637-70-3 | 95% | 100mg |
$3076.00 | 2023-12-20 | |
1PlusChem | 1P00B1D5-250mg |
glutathione sulfonate |
1637-70-3 | 95% | 250mg |
$4364.00 | 2023-12-20 | |
1PlusChem | 1P00B1D5-500mg |
glutathione sulfonate |
1637-70-3 | 95% | 500mg |
$6838.00 | 2023-12-20 | |
1PlusChem | 1P00B1D5-1g |
glutathione sulfonate |
1637-70-3 | 95% | 1g |
$8750.00 | 2023-12-20 | |
1PlusChem | 1P00B1D5-50mg |
glutathione sulfonate |
1637-70-3 | 95% | 50mg |
$2087.00 | 2023-12-20 | |
Enamine | EN300-37354165-0.1g |
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-(sulfosulfanyl)ethyl]carbamoyl}butanoic acid |
1637-70-3 | 95% | 0.1g |
$2438.0 | 2023-07-06 |
Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI)
Introduction to Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) (CAS No. 1637-70-3)
Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) (CAS No. 1637-70-3) is a complex organic compound that has garnered significant attention in the fields of biochemistry and pharmaceutical research. This compound, often referred to as L-Glutamyl-S-sulfo-L-cysteine, is a derivative of glycine and cysteine, two essential amino acids, and is characterized by its unique structural features and functional properties.
The chemical structure of Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) includes a glutamyl group attached to the glycine residue and a sulfo group attached to the cysteine residue. This configuration imparts specific biological activities and reactivity profiles that make it a valuable compound in various scientific applications. The sulfo group, in particular, enhances the water solubility and reactivity of the molecule, making it suitable for use in aqueous environments.
Recent studies have highlighted the potential of Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) in several areas of biomedical research. One notable application is its role as a precursor in the synthesis of bioactive peptides and proteins. The compound's ability to form stable peptide bonds with other amino acids makes it an essential building block in peptide synthesis. This property has been exploited in the development of novel therapeutic agents and diagnostic tools.
In addition to its use in peptide synthesis, Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) has shown promise in antioxidant and anti-inflammatory applications. The presence of the sulfo group enhances the compound's ability to scavenge free radicals and reduce oxidative stress. This makes it a potential candidate for treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
The pharmacological properties of Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) have also been explored in preclinical studies. Research has demonstrated its ability to modulate cellular signaling pathways involved in inflammation and immune responses. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory processes.
Furthermore, the compound's potential as a protective agent against cellular damage has been investigated. Studies have shown that Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) can protect cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This protective effect has significant implications for preventing tissue damage in various pathological conditions.
In the context of drug development, Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) has been evaluated for its potential as a drug delivery vehicle. The compound's high water solubility and low toxicity make it an attractive candidate for encapsulating hydrophobic drugs and enhancing their bioavailability. Preclinical studies have demonstrated its effectiveness in improving the pharmacokinetic properties of poorly soluble drugs, thereby enhancing their therapeutic efficacy.
The safety profile of Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) has also been extensively studied. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a safe option for use in various biomedical applications. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.
In conclusion, Glycine, L-g-glutamyl-S-sulfo-L-cysteinyl-(9CI) (CAS No. 1637-70-3) is a versatile compound with a wide range of applications in biochemistry and pharmaceutical research. Its unique structural features and functional properties make it an invaluable tool for advancing our understanding of biological processes and developing novel therapeutic strategies. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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